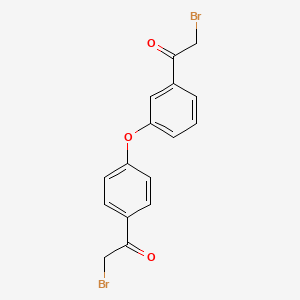
2-Bromo-1-(3-(4-(2-bromoacetyl)phenoxy)phenyl)ethanone
Cat. No. B8463124
M. Wt: 412.07 g/mol
InChI Key: RDQIMTTXCCJJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08436036B2
Procedure details


To a solution of 2,2-dibromo-1-(3-(4-(2,2-dibromoacetyl)phenoxy)phenyl)ethanone (16 g, 28 mmol) in tetrahydrofuran (300 mL) at 0° C. was added triethylamine (3.6 mL) and diethyl phosphite (10.7 mL, 83.2 mmol). The reaction was warmed gradually to room temperature and the mixture was stirred during 30 minutes and concentrated under reduced pressure. The mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with EtOAc and the combined organic layers were dried (MgSO4), filtered, and concentrated in vacuo. The resultant crude material was purified by flash chromatography (silica gel: EtOAc/heptane: 3/7) to afford 2-bromo-1-(3-(4-(2-bromoacetyl)phenoxy)phenyl)ethanone (10.2 g, 88%) as yellow oil.
Name
2,2-dibromo-1-(3-(4-(2,2-dibromoacetyl)phenoxy)phenyl)ethanone
Quantity
16 g
Type
reactant
Reaction Step One




Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2](Br)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:22])[CH:19](Br)[Br:20])=[CH:14][CH:13]=2)[CH:6]=1)=[O:4].C(N(CC)CC)C.P([O-])(OCC)OCC>O1CCCC1>[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][C:12]2[CH:17]=[CH:16][C:15]([C:18](=[O:22])[CH2:19][Br:20])=[CH:14][CH:13]=2)[CH:6]=1)=[O:4]
|
Inputs


Step One
|
Name
|
2,2-dibromo-1-(3-(4-(2,2-dibromoacetyl)phenoxy)phenyl)ethanone
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)C1=CC(=CC=C1)OC1=CC=C(C=C1)C(C(Br)Br)=O)Br
|
|
Name
|
|
|
Quantity
|
3.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(OCC)(OCC)[O-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred during 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between ethyl acetate and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic layers were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant crude material was purified by flash chromatography (silica gel: EtOAc/heptane: 3/7)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)OC1=CC=C(C=C1)C(CBr)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.2 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
